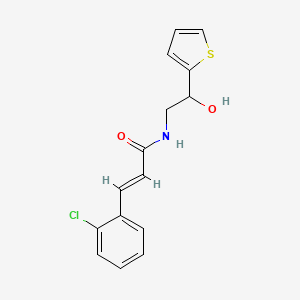

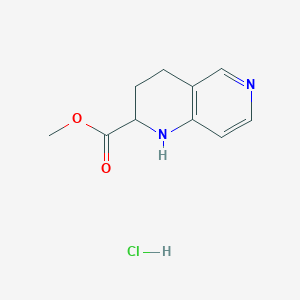

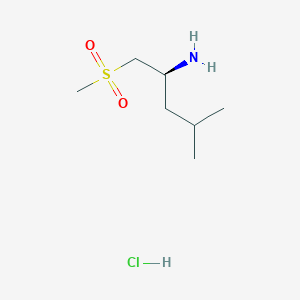

1-(indolin-1-yl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(indolin-1-yl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)ethanone, also known as CEP-33779, is a small molecule inhibitor of the Janus kinase 2 (JAK2) signaling pathway. This compound has been extensively studied for its potential in treating various types of cancer and inflammatory diseases.

Scientific Research Applications

Antibacterial Activity

Molecular Docking and Antibacterial Effects : A study focused on a series of novel pyrazole derivatives, including compounds similar to the one , found that these compounds demonstrated good antibacterial activity. Particularly, substitutions in the compound influenced its effectiveness against different bacteria like Staphylococcus aureus and Escherichia coli. Molecular docking studies helped understand the binding interactions with bacterial proteins, indicating the compound's potential in antibacterial applications (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis and Evaluation of Antimicrobial Properties : Another study synthesized new pyrazole derivatives containing a 2-methylquinoline ring system. These compounds, including structures similar to the query compound, exhibited significant antibacterial activity against various strains of bacteria, such as Escherichia coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Raju, Mahesh, Manjunath, & Venkata, 2016).

Anticancer Properties

Antitumor Activity : Research into indole derivatives containing pyrazole structures, similar to the compound of interest, revealed potential antitumor activity. These compounds were tested in-vitro for their ability to inhibit tumor cell growth, suggesting their application in cancer research (Farghaly, 2010).

EGFR Inhibitors for Cancer Treatment : A study on indole-containing pyrazole analogs, which are structurally related to the compound , identified several compounds that showed remarkable cytotoxic activities against various cancer cell lines. Molecular docking simulation studies were performed to validate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, an important target in cancer therapy (Khalilullah et al., 2022).

Enzyme Inhibitory Activity

- Inhibitory Activities Against Various Enzymes : Thiophene-based heterocyclic compounds, similar in structure to the compound , were evaluated for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies included molecular docking analysis to understand the interactions at the enzyme active sites, suggesting potential applications in the study of enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

Additional Applications

- Antioxidant Activity : Research on bis and tris heterocycles–pyrazolyl indoles and thiazolyl pyrazolyl indoles, which share structural similarities with the compound of interest, showed that these compounds exhibited significant antioxidant activity. This suggests their potential use in developing antioxidant therapies (Ummadi, Gundala, Venkatapuram, & Adivireddy, 2017).

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-30-20-7-4-6-19(15-20)21-16-27(25-24(21)26-11-13-31-14-12-26)17-23(29)28-10-9-18-5-2-3-8-22(18)28/h2-8,15-16H,9-14,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSLLRWIJUGAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)

![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2400372.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)